molecular formula C5H9BrN4O B028859 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one CAS No. 84501-67-7

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

Cat. No. B028859
CAS RN: 84501-67-7
M. Wt: 221.06 g/mol
InChI Key: KQKSCWCKLKLXJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazoles typically involves strategies that allow for the introduction of substituents to the tetrazole ring. A one-pot procedure for the synthesis of 5-substituted 1H-tetrazoles, which may be related to the synthesis of 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one, employs a three-component reaction between an aryl bromide, potassium hexakis(cyano-κC)ferrate(4−), and NaN3 catalyzed by [Pd(OAc)2] and ZnBr2 in the presence of 1,4-diazabicyclo[2.2.2]octane (dabco) under nonacidic conditions, providing a safe and attractive method due to the non-toxic cyanide source (Yi-Zhong Zhu, Yiming Ren, & C. Cai, 2009).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of tetrazole derivatives have been extensively studied. For example, 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which share a structural resemblance to the compound of interest, were analyzed using Density Functional Theory (DFT) calculations to investigate molecular, electronic structures, and spectral assignments. These studies help in understanding the electronic structure and possible reactivity patterns of similar tetrazole compounds (Tehmina Akram et al., 2019).

Scientific Research Applications

  • Reagent for Aryl- and Heteroaryl-Halides Conversion : 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole, a related compound, is used for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, demonstrating significant yields (Bookser, 2000).

  • Synthesis of Heterocycles : 2-(2-Bromophenyl)ethyl groups serve as building blocks for radical cyclisation onto azoles to create tri- and tetra-cyclic heterocycles, which can be utilized on solid phase resins (Allin et al., 2005).

  • Potential Anticancer Applications : Novel 1,4-diaryl tetrazol-5-one derivatives show promise as anti-leukemia and breast cancer agents due to their stable structure and inhibitory effects on cell growth (Gundugola et al., 2010).

  • Formation of Alkyl Halide Derivatives : Bis(tetrazole)phenylenes are used to synthesize alkyl halide derivatives and unexpected vinyl compounds, indicating a diverse range of chemical reactions (Fleming et al., 2005).

  • Molecular and Crystal Structure Analysis : Studies on the molecular and crystal structures of related tetrazole derivatives reveal insights into coordination modes and intermolecular interactions, which are important for understanding chemical behaviors (Askerov et al., 2019).

  • Synthesis of Functionalized Poly-Tetrazoles : Organotin tetrazoles are instrumental in creating functionalized poly-tetrazoles, with implications in organic synthesis and drug discovery (Bethel et al., 1999).

  • Energetic Compound Synthesis : A study on 5-nitro-2-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl]-2H-tetrazole highlighted its potential as a fusible component in energetic formulations, indicating applications in various energetic material formulations (Nesterova et al., 2019).

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas of further research, such as potential applications of the compound, or modifications that could enhance its properties.


properties

IUPAC Name

1-(2-bromoethyl)-4-ethyltetrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN4O/c1-2-9-5(11)10(4-3-6)8-7-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKSCWCKLKLXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)N(N=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233500
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Source EPA DSSTox
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Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one

CAS RN

84501-67-7
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84501-67-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Record name 1-(2-Bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Record name 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one
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Synthesis routes and methods

Procedure details

To a stirred solution of 109 parts of 1,2-dibromoethane and 21.2 parts of sodium carbonate in 5 parts of water and 18 parts of N,N-dimethylformamide were added dropwise a solution of 22.5 parts of 1-ethyl-1,4-dihydro-5H-tetrazol-5-one in 5 parts of water and 27 parts of N,N-dimethylformamide at about 40° C. Upon completion, stirring was continued overnight at 40° C. The organic phase was separated, dried and distilled, yielding 9.8 parts (22%) of 1-(2-bromoethyl)-4-ethyl-1,4-dihydro-5H-tetrazol-5-one; bp. 110° C. at 0.1 mm pressure (interm. 47).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Vanneste, D Ormerod, G Theys… - Journal of Chemical …, 2013 - Wiley Online Library
BACKGROUND In this work the possibility of using membrane cascades to carry out difficult pharmaceutical separations was explored. The effect of configuration on process yield, time …
Number of citations: 53 onlinelibrary.wiley.com
P Marchetti, L Peeva, A Livingston - Annual review of chemical …, 2017 - annualreviews.org
Recent development of organic solvent nanofiltration (OSN) materials has been overwhelmingly directed toward tight membranes with ultrahigh permeance. However, emerging …
Number of citations: 104 www.annualreviews.org
L Peeva, A Livingston - Current Trends and Future Developments on (Bio-) …, 2019 - Elsevier
Separation processes account for up to 40%–70% of both capital and operating costs in many industries including fine chemical, pharmaceutical, and biopharmaceutical industries, and …
Number of citations: 1 www.sciencedirect.com
R Abejón, A Garea, A Irabien - AIChE Journal, 2014 - Wiley Online Library
The major part of the production costs of pharmaceuticals can be imputed to the downstream processing, where membrane technologies have to deal with some challenges as …
Number of citations: 55 aiche.onlinelibrary.wiley.com

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